4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine
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Overview
Description
4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or disrupting cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth, induction of apoptosis, or alteration of signal transduction .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, such as inducing changes in gene expression, disrupting cellular structures, or altering cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2-fluoro-4-methylpyrimidine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-fluoro-4-methylpyrimidine in the presence of a base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or ethers.
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or alkanes.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar structure but lacks the fluorine and methyl groups.
5-Fluoro-2-methylpyrimidine: Similar structure but lacks the bromophenyl group.
4-Bromophenyl-5-fluoropyrimidine: Similar structure but lacks the methyl group.
Uniqueness
4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution and coupling reactions, while the fluorine and methyl groups influence its electronic properties and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-bromophenyl)-5-fluoro-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c1-7-14-6-10(13)11(15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCWUABWPXGLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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